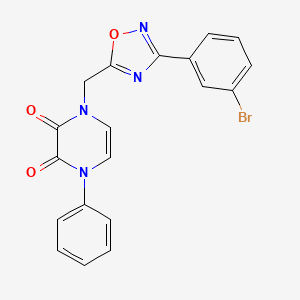
1-((3-(3-Bromphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazin-2,3(1H,4H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C19H13BrN4O3 and its molecular weight is 425.242. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendungen: Flüssigkristalline Polymere (LCPs), die von dieser Verbindung abgeleitet sind, sind vielversprechend für organische Halbleiter, Dünnschichtdeposition und harte Materialien .
Flüssigkristalline Materialien
Biologische und pharmazeutische Anwendungen
Biologische Aktivität
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its synthesis, mechanisms of action, and various biological tests conducted to evaluate its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is C22H15BrN4O3, with a molecular weight of 495.3 g/mol. The presence of the oxadiazole ring and the phenylpyrazine moiety contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H15BrN4O3 |
| Molecular Weight | 495.3 g/mol |
| CAS Number | 1226455-93-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The oxadiazole ring can be synthesized through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The pyrazine component is formed through cyclization reactions involving appropriate precursors.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione have been tested against various bacterial strains. In one study, derivatives showed an EC50 against Xanthomonas oryzae (the pathogen responsible for bacterial leaf blight in rice) with values significantly lower than traditional antibiotics like bismerthiazol and thiodiazole copper .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits antitumor properties against several cancer cell lines. A recent investigation assessed the cytotoxicity of related oxadiazole derivatives and found that some compounds displayed IC50 values as low as 9.4 µM against specific tumor types . This suggests potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes or receptors involved in cellular processes. For example, it may interfere with DNA replication or inhibit protein synthesis in pathogenic organisms. The presence of bromine in its structure enhances its reactivity and potential interaction with biological targets.
Case Study 1: Antibacterial Efficacy
A study evaluated several oxadiazole derivatives for their antibacterial properties against Xanthomonas oryzae. The results indicated that the tested compounds had control efficiencies ranging from 44.6% to 68.6%, outperforming standard treatments .
| Compound | Control Efficiency (%) | Disease Index (%) |
|---|---|---|
| 4a-1 | 48.1 ± 2.5 | 34.6 |
| 4a-2 | 68.6 ± 3.5 | 16.7 |
| Bismerthiazol | 49.6 ± 3.1 | 33.3 |
Case Study 2: Antitumor Activity
In another investigation focusing on antitumor activity, several synthesized compounds were tested across a panel of cancer cell lines. The most potent derivative exhibited an IC50 value suggesting significant cytotoxicity towards tumor cells .
Eigenschaften
IUPAC Name |
1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O3/c20-14-6-4-5-13(11-14)17-21-16(27-22-17)12-23-9-10-24(19(26)18(23)25)15-7-2-1-3-8-15/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMIHOQTWSUJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














